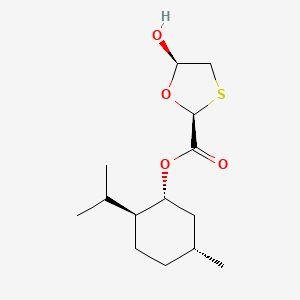
Sodium (E)-2-(2-((5-Nitrofuran-2-yl)methylene)hydrazinyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium (E)-2-(2-((5-Nitrofuran-2-yl)methylene)hydrazinyl)acetate is a synthetic organic compound that features a nitrofuran moiety Compounds containing nitrofuran are known for their diverse biological activities, including antimicrobial and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (E)-2-(2-((5-Nitrofuran-2-yl)methylene)hydrazinyl)acetate typically involves the condensation of 5-nitrofuran-2-carbaldehyde with hydrazine derivatives, followed by the addition of sodium acetate. The reaction is usually carried out in an organic solvent under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different biological activities.
Substitution: The compound can participate in substitution reactions, particularly at the hydrazine and nitrofuran sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitrofurans with additional oxygen-containing functional groups, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its antimicrobial properties, particularly against bacteria and fungi.
Medicine: Investigated for its potential anticancer activities and as a lead compound for drug development.
作用機序
The mechanism of action of Sodium (E)-2-(2-((5-Nitrofuran-2-yl)methylene)hydrazinyl)acetate likely involves interaction with cellular components, leading to disruption of biological processes. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, causing oxidative stress and damage to cellular structures. This can result in antimicrobial or anticancer effects, depending on the target organism or cell type.
類似化合物との比較
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: Another nitrofuran compound with antimicrobial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Comparison
Compared to these similar compounds, Sodium (E)-2-(2-((5-Nitrofuran-2-yl)methylene)hydrazinyl)acetate may offer unique properties due to its specific structure, such as different reactivity or biological activity. Its hydrazine moiety might provide additional sites for chemical modification, potentially leading to new derivatives with enhanced properties.
特性
分子式 |
C7H6N3NaO5 |
|---|---|
分子量 |
235.13 g/mol |
IUPAC名 |
sodium;2-[(2Z)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]acetate |
InChI |
InChI=1S/C7H7N3O5.Na/c11-7(12)4-9-8-3-5-1-2-6(15-5)10(13)14;/h1-3,9H,4H2,(H,11,12);/q;+1/p-1/b8-3-; |
InChIキー |
MZFYRKZEMPYFCH-NGRDVXTNSA-M |
異性体SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=N\NCC(=O)[O-].[Na+] |
正規SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNCC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B13438503.png)
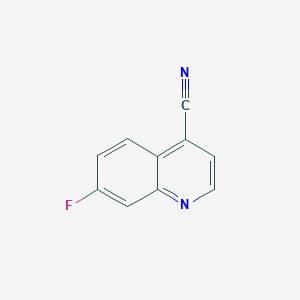
![N-(3-Cyclopropyl-1-Phenyl-1h-Pyrazol-5-Yl)-2-{4-[3-Methoxy-4-(4-Methyl-1h-Imidazol-1-Yl)phenyl]-1h-1,2,3-Triazol-1-Yl}acetamide](/img/structure/B13438506.png)
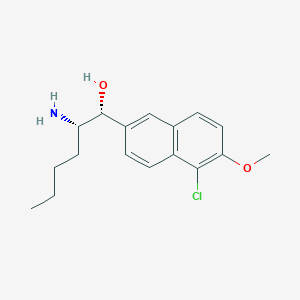
![[4-Amino-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B13438523.png)

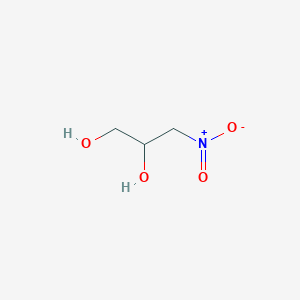
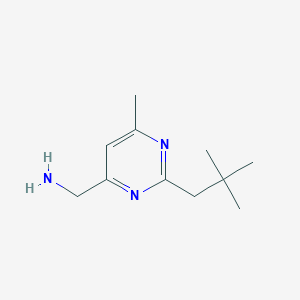
![1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester](/img/structure/B13438550.png)

![3-[6,7-Dihydro-1-methyl-3-(2-methylpropyl)-7-oxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-4-ethoxybenzenesulfonyl Chloride](/img/structure/B13438556.png)
